molecular formula C18H23N3O4S B2979835 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034522-73-9

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2979835
CAS No.: 2034522-73-9
M. Wt: 377.46
InChI Key: UYDGHUDGPPODIQ-UHFFFAOYSA-N
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Description

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound It features a complex structure with multiple functional groups, including an imidazole ring, a sulfonyl group, a piperidine ring, and an o-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step may involve sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Piperidine ring formation: This can be synthesized via cyclization reactions or by modifying existing piperidine derivatives.

    Attachment of the o-tolyloxy group: This step might involve etherification reactions using o-tolyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure with a para-tolyloxy group instead of ortho.

    1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure with a meta-tolyloxy group instead of ortho.

Uniqueness

The uniqueness of 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-5-3-4-6-16(14)25-13-17(22)21-10-7-15(8-11-21)26(23,24)18-19-9-12-20(18)2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDGHUDGPPODIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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